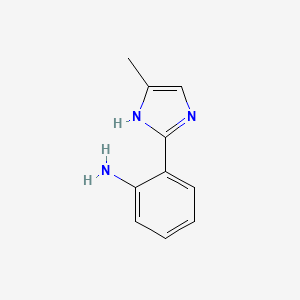

2-(4-methyl-1H-imidazol-2-yl)aniline

Overview

Description

“2-(4-methyl-1H-imidazol-2-yl)aniline” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

Imidazole derivatives, such as “this compound”, have been synthesized through various methods. The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis

The molecular structure of “this compound” includes an imidazole ring, which contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds have been studied extensively. The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical And Chemical Properties Analysis

“this compound” is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .Scientific Research Applications

Nitration of Aromatic Compounds

The design of ionic liquids such as 3-methyl-1-sulfonic acid imidazolium nitrate demonstrates the utility of imidazole derivatives in the efficient nitration of aromatic compounds, including aniline derivatives. This process is facilitated by the in situ generation of nitrogen dioxide as a radical on aromatic compounds to yield nitroarenes, highlighting a novel approach in organic synthesis (Zolfigol et al., 2012).

Catalysis in Organic Synthesis

Imidazol-2-ylidenes, belonging to the family of N-heterocyclic carbenes (NHC), are showcased as versatile catalysts for transesterification and acylation reactions. These compounds demonstrate efficacy in the acylation of alcohols with vinyl acetate under mild conditions, indicating their broad applicability in organic transformations and synthetic methodologies (Grasa et al., 2002).

Synthesis of Heterocyclic Compounds

Research has shown that imidazole derivatives are key intermediates in the synthesis of complex heterocyclic structures, such as benzimidazo[1,2-c]quinazoline derivatives. These syntheses involve metal-free oxidative cross-coupling reactions, underscoring the role of imidazole derivatives in facilitating new synthetic strategies for the construction of heterocyclic frameworks (Ambethkar et al., 2018).

Fluorescent Chemosensors

Imidazole derivatives have been utilized in the design of fluorescent chemosensors, exemplified by the development of anthracene and pyrene-bearing imidazoles for the selective and sensitive detection of aluminum ions in aqueous solutions. This application reveals the potential of imidazole compounds in environmental monitoring and biochemical assays (Shree et al., 2019).

Electrosynthesis and Electrocatalysis

The use of ionic liquids containing imidazole functionalities for the electropolymerization of aniline and its electrocatalytic properties showcases another dimension of imidazole derivatives. These materials exhibit significant electrochemical activity and electrocatalytic capabilities for redox reactions, indicating their utility in electrochemical applications and green chemistry initiatives (Ximin et al., 2005).

Safety and Hazards

The safety data sheet for a similar compound, “4-(2-Methyl-1H-imidazol-1-yl)aniline”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation and serious eye damage . It is recommended to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area .

Future Directions

Imidazole derivatives, such as “2-(4-methyl-1H-imidazol-2-yl)aniline”, have become an important synthon in the development of new drugs . Future research may focus on the development of novel methods for the regiocontrolled synthesis of substituted imidazoles due to their broad range of chemical and biological properties .

Mechanism of Action

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Some imidazole derivatives have been reported to have good oral bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .

Action Environment

It’s worth noting that the synthesis of imidazole derivatives can be performed under solvent-free conditions, which might have implications for their stability and environmental impact .

properties

IUPAC Name |

2-(5-methyl-1H-imidazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-7-6-12-10(13-7)8-4-2-3-5-9(8)11/h2-6H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKJAFQCSWOQHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444966 | |

| Record name | 2-(4-methyl-1H-imidazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

209251-84-3 | |

| Record name | 2-(4-methyl-1H-imidazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methyl-1H-imidazol-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

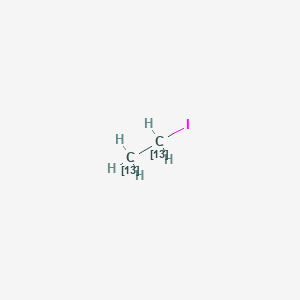

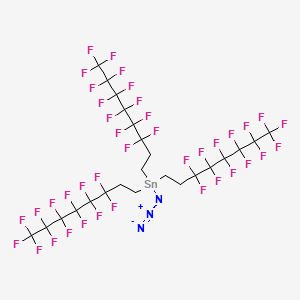

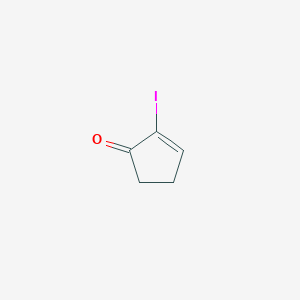

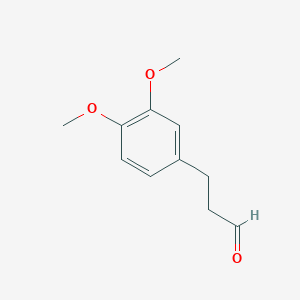

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]borane](/img/structure/B1610210.png)

![Acetamide, N-[2-fluoro-4-(trifluoromethyl)phenyl]-](/img/structure/B1610219.png)